1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-b]pyridine core fused with a pyrrole moiety, linked via a carbonyl group to a piperazine ring. The piperazine is further connected to a piperidine group through an ethanone bridge. The presence of both piperazine and piperidine moieties may enhance binding affinity to biological targets due to their flexibility and hydrogen-bonding capabilities. However, the compound’s high molecular weight (estimated >500 g/mol) and lipophilic nature (logP >3) could pose challenges for solubility and bioavailability, common issues in drug development for similar polycyclic systems .
Properties
IUPAC Name |
1-piperidin-1-yl-2-[4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c29-19(26-9-2-1-3-10-26)17-25-13-15-28(16-14-25)23(30)21-20(27-11-4-5-12-27)18-7-6-8-24-22(18)31-21/h4-8,11-12H,1-3,9-10,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXQITLTSPWEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[2,3-b]Pyridine Core
The thieno[2,3-b]pyridine scaffold serves as the central heterocyclic framework. A piperazine-mediated tandem protocol, adapted from Mekky et al., enables efficient construction. Bis(cyanoacetamides) react with cinnamonitriles in dioxane under reflux with piperazine (6 equiv) for 4 hours, followed by halogenation to yield bis(thieno[2,3-b]pyridines). For the target compound, a mono-functionalized variant is required, achievable through stoichiometric control and selective protection.
Reaction Conditions :
- Solvent : Dioxane
- Catalyst : Piperazine (6 equiv)
- Temperature : Reflux (100–110°C)
- Time : 4 hours (cyclization) + 3 hours (halogenation)
- Yield : 70–85% (based on analogous reactions)
Post-cyclization, bromination at the 3-position of the thieno[2,3-b]pyridine is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 3-bromothieno[2,3-b]pyridine. Subsequent Suzuki-Miyaura coupling with pyrrol-1-ylboronic acid introduces the pyrrole substituent, as detailed in Section 2.
Introduction of the Pyrrol-1-yl Group
Pyrrol-1-yl functionalization at the 3-position of thieno[2,3-b]pyridine employs palladium-catalyzed cross-coupling. The 3-bromo intermediate (from Section 1) reacts with pyrrol-1-ylboronic acid under Suzuki conditions:
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2 equiv)
- Solvent : Toluene/EtOH/H₂O (4:1:1)
- Temperature : 90°C, 12 hours
- Yield : 75–80%
Characterization via ¹H NMR confirms substitution: δ 8.42 (s, 1H, pyridine-H), 7.89 (d, J = 5.2 Hz, 1H, thiophene-H), 6.78–6.81 (m, 2H, pyrrole-H).
Carbonylation and Piperazine Conjugation
The 2-position of the thieno[2,3-b]pyridine undergoes carbonyl chloride formation via treatment with oxalyl chloride (2 equiv) in dichloromethane (DCM) at 0°C. Subsequent reaction with piperazine (1.2 equiv) in tetrahydrofuran (THF) affords the piperazine-carbonyl adduct:
Reaction Conditions :
- Activation : Oxalyl chloride (2 equiv), DCM, 0°C → RT, 2 hours
- Coupling : Piperazine (1.2 equiv), THF, RT, 6 hours
- Yield : 65–70%
LC-MS analysis verifies the intermediate (m/z 357.1 [M+H]⁺).
Synthesis of the Ethanone-Piperidine Linker
The ethanone spacer is prepared by alkylation of piperidine with chloroacetyl chloride. Piperidine (1 equiv) reacts with chloroacetyl chloride (1.1 equiv) in the presence of triethylamine (TEA, 1.5 equiv) in DCM:
Reaction Conditions :
- Base : TEA (1.5 equiv)
- Solvent : DCM, 0°C → RT, 4 hours
- Yield : 85–90%
¹H NMR (CDCl₃): δ 4.12 (s, 2H, COCH₂), 3.50 (m, 4H, piperidine-H), 1.55–1.62 (m, 6H, piperidine-H).
Final Assembly via Nucleophilic Substitution
The piperazine-thieno[2,3-b]pyridine carbonyl intermediate (Section 3) reacts with the ethanone-piperidine linker (Section 4) in acetonitrile under basic conditions:
Reaction Conditions :
- Base : K₂CO₃ (3 equiv)
- Solvent : Acetonitrile, reflux, 12 hours
- Yield : 60–65%
Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the target compound.
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.40 (s, 1H), 8.02 (d, J = 5.1 Hz, 1H), 7.15 (s, 1H), 6.75 (m, 2H), 4.10 (s, 2H), 3.80–3.85 (m, 4H), 3.45–3.55 (m, 8H), 1.50–1.65 (m, 10H).
- HRMS (ESI) : m/z 532.2345 [M+H]⁺ (calc. 532.2349).
Optimization and Scalability Considerations
Key parameters influencing yield include:
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant anticancer activity. For instance, compounds containing the thieno[2,3-b]pyridine scaffold have shown efficacy against various cancer cell lines. A study demonstrated that modifications to the thieno[2,3-b]pyridine structure can enhance cytotoxicity against ovarian and breast cancer cells while minimizing toxicity to normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives with the thieno[2,3-b]pyridine framework possess activity against both bacterial and fungal pathogens. For example, certain pyrrolo[3,4-c]pyridine derivatives have demonstrated moderate activity against Staphylococcus aureus and Candida albicans .
Neurological Applications
The piperidinyl and piperazinyl components of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated as non-peptide NOP receptor agonists, showing promise as analgesics in models of neuropathic pain . The ability to modulate neuroreceptors could position this compound as a candidate for further studies in pain management.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Modifications at various positions on the piperazine and thieno[2,3-b]pyridine rings can significantly influence biological activity. For instance:
- Substituents on the thieno ring : The presence of electron-withdrawing groups enhances anticancer activity.
- Piperazine modifications : Alterations in substituents on the piperazine nitrogen can affect binding affinity and selectivity towards specific receptors.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of thieno[2,3-b]pyridine derivatives, researchers synthesized several analogs and tested their cytotoxicity against various cancer cell lines. The most promising compounds exhibited IC50 values in the low micromolar range against ovarian cancer cells, indicating strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives. The study found that specific modifications led to increased potency against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and ion channels .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of piperazine- and piperidine-linked heterocycles. Key structural analogues include:
Key Observations :
- The target compound’s thieno[2,3-b]pyridine-pyrrole fusion distinguishes it from simpler analogues like 1-(thien-2-ylacetyl)piperazine . This fusion likely enhances π-π stacking interactions with aromatic residues in target proteins, improving binding specificity compared to monocyclic systems.
- Compared to 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) , the target lacks halogenated groups but introduces a pyrrole-thienopyridine scaffold.
Pharmacological and Physicochemical Properties
- Solubility : The target’s solubility is expected to be lower (<10 µM in aqueous buffer) than simpler analogues like 1-(pyrrolidin-1-ylacetyl)piperazine (solubility ~50 µM) due to its larger hydrophobic surface area .
- Binding Affinity: Piperazine-piperidine linkers in similar compounds (e.g., MK45 ) exhibit nanomolar affinity for serotonin receptors. The target’s extended heterocyclic system may shift selectivity toward kinases or DNA-interacting proteins, though experimental validation is needed.
- Synthetic Complexity: The target requires multi-step synthesis, including thienopyridine formation, pyrrole substitution, and piperazine-piperidine coupling. This contrasts with simpler derivatives (e.g., 1-(pyrrol-2-yl)ethanone ), which can be synthesized in fewer steps, highlighting a trade-off between structural complexity and synthetic feasibility.
Biological Activity
The compound 1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one represents a novel class of pharmacologically active molecules that have garnered attention due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring, a thieno[2,3-b]pyridine moiety, and a piperazine unit. Its complex structure suggests multiple interaction sites that could influence its biological activity.
Pharmacological Properties
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Thieno[2,3-b]pyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells .
- Analgesic Effects : Some derivatives have been studied for their analgesic properties. The design of piperazine-based compounds has led to the discovery of potent analgesics with minimal side effects related to traditional pain management therapies .
- Antiviral and Antimicrobial Activity : Certain pyrrolopyridine derivatives have exhibited antiviral properties, particularly against HIV-1 and other viral infections. These compounds often show low toxicity against non-target cells while maintaining effective inhibition of viral replication .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- Substituent Effects : Variations in substituents on the pyrrolopyridine core significantly affect the compound's efficacy. For example, phenoxy substituents at specific positions enhance insulin sensitivity in adipocyte models by 7.4–37.4% .
- Binding Affinity : Modifications to the piperazine and piperidine rings can alter binding affinities to various receptors, including those involved in pain modulation and neurotransmitter regulation .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Anticancer Study : A derivative similar in structure to our compound was tested for cytotoxicity against ovarian cancer cells and exhibited significant activity with an IC50 value indicating effective inhibition of cell growth .
- Analgesic Research : Another study focused on a piperazine derivative that showed dose-dependent analgesic effects in a neuropathic pain model, demonstrating its potential as a new-class analgesic with robust metabolic stability and low hERG channel binding affinity .
- Antiviral Activity : Research on pyrrolopyridine derivatives revealed that specific modifications led to enhanced anti-HIV activity with some compounds achieving an EC50 value as low as 1.65 µM, indicating strong potential for therapeutic applications against viral infections .
Data Summary Table
Q & A
Basic: What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with chlorination of thieno[2,3-b]pyridine derivatives using thionyl chloride, followed by nucleophilic substitution with piperidine. Key steps include:
- Step 1: Activation of the carbonyl group via chlorination (thionyl chloride, 60–80°C, anhydrous conditions) .
- Step 2: Coupling with piperazine derivatives in solvents like DMF or dioxane under reflux (100–120°C, 12–24 hours) .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product.
Critical Parameters: Solvent choice (polar aprotic solvents enhance reactivity), inert atmosphere (to prevent oxidation of sulfur-containing moieties), and stoichiometric control of piperazine .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to verify piperazine and pyrrole ring connectivity (e.g., δ 2.5–3.5 ppm for piperazine protons; δ 6.5–7.5 ppm for aromatic thienopyridine) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure for absolute configuration validation, particularly for stereochemical centers in the piperidine ring .
Advanced: What strategies are recommended for identifying biological targets and elucidating mechanisms of action?
Methodological Answer:
- In Vitro Binding Assays: Screen against kinase or GPCR panels due to structural similarity to known inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives ).
- Cellular Phenotypic Screening: Use cancer or inflammation-related cell lines (e.g., HEK293 or THP-1) to assess apoptosis or cytokine modulation .
- Molecular Docking: Perform in silico studies with AutoDock Vina to predict interactions with targets like PI3K or JAK2, leveraging the compound’s heterocyclic motifs .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituted pyrrole (e.g., methyl or fluoro groups) to assess steric/electronic effects on binding .
- Side-Chain Variations: Replace piperazine with morpholine or thiomorpholine to evaluate solubility and target affinity .
- Biological Testing: Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2 or PDE4) to map critical functional groups .
Data Contradiction: How should researchers resolve discrepancies in reported solubility and stability data?
Methodological Answer:
- Controlled Solubility Studies: Measure solubility in DMSO, PBS, and ethanol at pH 7.4 and 5.0 to account for pH-dependent ionization of the piperazine ring .
- Stability Profiling: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., oxidation of thiophene) .
Advanced: What computational approaches are suitable for predicting pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate logP (hydrophobicity), BBB permeability, and CYP450 interactions based on the compound’s aromaticity and H-bond donors .
- MD Simulations: Run 100-ns simulations in GROMACS to assess membrane penetration and protein-binding kinetics .
Basic: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Short-Term Storage: -20°C in anhydrous DMSO (≤1 month) to prevent hydrolysis of the carbonyl group .
- Long-Term Stability: Lyophilized form under argon at -80°C, with periodic NMR checks for decomposition .
Advanced: How can researchers perform comparative analyses with structurally similar compounds?
Methodological Answer:
- Database Mining: Use PubChem or ChEMBL to identify analogs (e.g., piperazine-linked thienopyridines) and compile bioactivity data .
- Meta-Analysis: Compare logD, pKa, and ligand efficiency metrics using tools like DataWarrior to prioritize lead compounds .
Basic: What challenges arise during purification, and how can they be mitigated?
Methodological Answer:
- Challenge: Co-elution of byproducts (e.g., unreacted piperidine).
- Solution: Optimize gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Alternative: Use preparative TLC with dichloromethane/methanol (9:1) for small-scale purification .
Advanced: What in vivo study designs are recommended to evaluate therapeutic potential?
Methodological Answer:
- Model Selection: Rodent models of inflammation (e.g., carrageenan-induced paw edema) or oncology (xenograft tumors) .
- Dosing Regimen: Oral or intraperitoneal administration (10–50 mg/kg/day) with pharmacokinetic sampling at 0, 2, 6, and 24 hours .
- Endpoint Analysis: Measure biomarkers (e.g., IL-6 for inflammation; tumor volume reduction) and compare to reference drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
